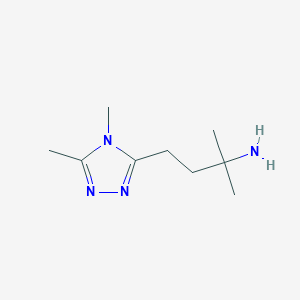
4-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-2-methylbutan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-2-methylbutan-2-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a triazole ring substituted with dimethyl groups and a butan-2-amine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-2-methylbutan-2-amine typically involves the reaction of appropriate precursors under controlled conditionsSpecific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process typically includes steps such as purification and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
4-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-2-methylbutan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with various reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Aplicaciones Científicas De Investigación
4-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-2-methylbutan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-2-methylbutan-2-amine involves its interaction with specific molecular targets and pathways. The triazole ring and the amine group play crucial roles in its binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid hydrochloride
- 4-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)aniline
Uniqueness
4-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-2-methylbutan-2-amine is unique due to its specific substitution pattern on the triazole ring and the presence of the butan-2-amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C9H18N4 |
|---|---|
Peso molecular |
182.27 g/mol |
Nombre IUPAC |
4-(4,5-dimethyl-1,2,4-triazol-3-yl)-2-methylbutan-2-amine |
InChI |
InChI=1S/C9H18N4/c1-7-11-12-8(13(7)4)5-6-9(2,3)10/h5-6,10H2,1-4H3 |
Clave InChI |
LIALYFDEEAYUMR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N1C)CCC(C)(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


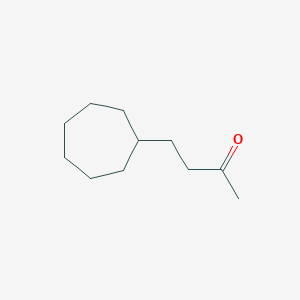
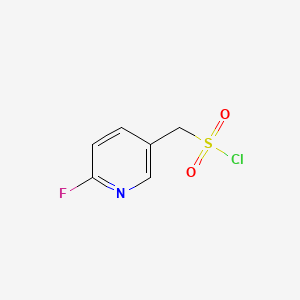
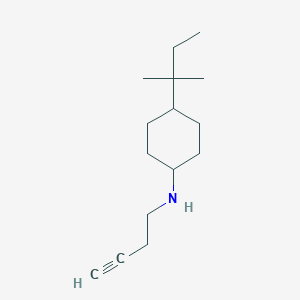

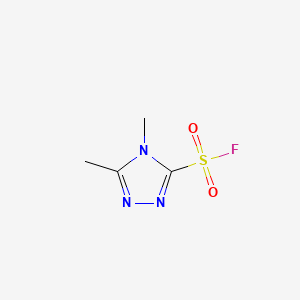


![Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride](/img/structure/B13525458.png)

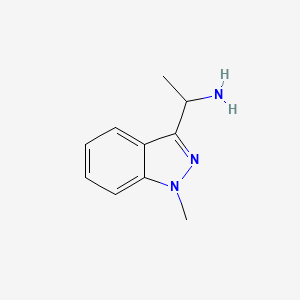
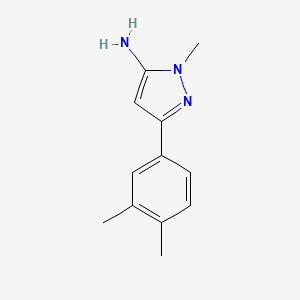
![Methyl[3-(methylsulfanyl)butan-2-yl]amine](/img/structure/B13525477.png)


